

Thermodynamic Properties of Methyl 4-ethylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-ethylbenzoate

Cat. No.: B1265719

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Introduction

Methyl 4-ethylbenzoate (CAS 7364-20-7) is an aromatic ester with applications in various fields, including as a fragrance ingredient, a starting material in organic synthesis, and potentially in the development of novel therapeutics. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its behavior in different environments. This technical guide provides a summary of available thermodynamic data for **methyl 4-ethylbenzoate** and details the standard experimental protocols for their determination.

Core Thermodynamic and Physical Properties

The following tables summarize the key physical and thermodynamic properties of **methyl 4-ethylbenzoate**. It is important to note that while some of these values are experimentally determined, others may be estimations from chemical property databases.

Table 1: Physical Properties of **Methyl 4-ethylbenzoate**

Property	Value	Source
Molecular Formula	$C_{10}H_{12}O_2$	[1][2]
Molecular Weight	164.20 g/mol	[1][2]
CAS Number	7364-20-7	[1][3][4]
Appearance	Clear liquid/oil	[2][3]
Density	1.039 g/cm ³ at 25 °C	[3]
Boiling Point	105-107 °C at 15 mmHg	[3]

Table 2: Thermodynamic Properties of **Methyl 4-ethylbenzoate**

Property	Symbol	Value	Source
Ideal Gas Heat Capacity	$C_{p,gas}$	Data not readily available	[5]
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	Data not readily available	[5]
Enthalpy of Formation (Ideal Gas)	$\Delta_f H^\circ_{gas}$	Data not readily available	[5]
Enthalpy of Fusion	$\Delta_{fus} H^\circ$	Data not readily available	[5]
Enthalpy of Vaporization	$\Delta_{vap} H^\circ$	Data not readily available	[5]
Critical Temperature	T_c	Data not readily available	[5]
Critical Pressure	P_c	Data not readily available	[5]
Critical Volume	V_c	Data not readily available	[5]

Note: The lack of readily available experimental data for some thermodynamic properties highlights an area for future research.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a liquid organic compound like **methyl 4-ethylbenzoate** involves a suite of calorimetric and analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a fundamental technique used to measure changes in heat flow to a sample as a function of temperature.^{[6][7]} This allows for the determination of heat capacity, melting point, and enthalpy of fusion.

Methodology:

- Sample Preparation: A small, precisely weighed sample of **methyl 4-ethylbenzoate** (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan.^[8] An empty, sealed pan is used as a reference.
- Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.^[8] A temperature program is established, which typically involves a series of heating and cooling cycles to erase the thermal history of the sample.^[8]
- Data Collection: The sample and reference pans are heated at a constant rate (e.g., 10-20 °C/min).^{[8][9]} The instrument records the differential heat flow between the sample and the reference.
- Data Analysis:
 - Heat Capacity (C_p): Determined from the difference in heat flow between the sample and a known standard (e.g., sapphire) under the same conditions.^[7]

- Melting Point (T_m): Identified as the onset temperature of the endothermic peak on the DSC thermogram.[8]
- Enthalpy of Fusion ($\Delta_{fus}H$): Calculated by integrating the area of the melting peak.[8]

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume.[10][11] From this, the standard enthalpy of formation can be calculated.

Methodology:

- Sample Preparation: A known mass of **methyl 4-ethylbenzoate** is placed in a sample cup inside a high-pressure stainless-steel vessel known as a "bomb".[10] A fuse wire is positioned to ignite the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.[10]
- Pressurization and Assembly: The bomb is sealed and pressurized with excess pure oxygen (typically around 20-30 atm).[10][12] The bomb is then placed in a well-insulated water bath (the calorimeter) containing a known volume of water.
- Ignition and Temperature Measurement: The sample is ignited by passing an electrical current through the fuse wire.[10] The temperature of the water in the calorimeter is precisely monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[13]
- Calculation:
 - The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its total heat capacity (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid).[11][13]
 - Corrections are made for the heat of combustion of the fuse wire.
 - The standard enthalpy of combustion (Δ_cH°) is determined from the heat released.

- The standard enthalpy of formation ($\Delta_f H^\circ$) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Vapor Pressure Measurement

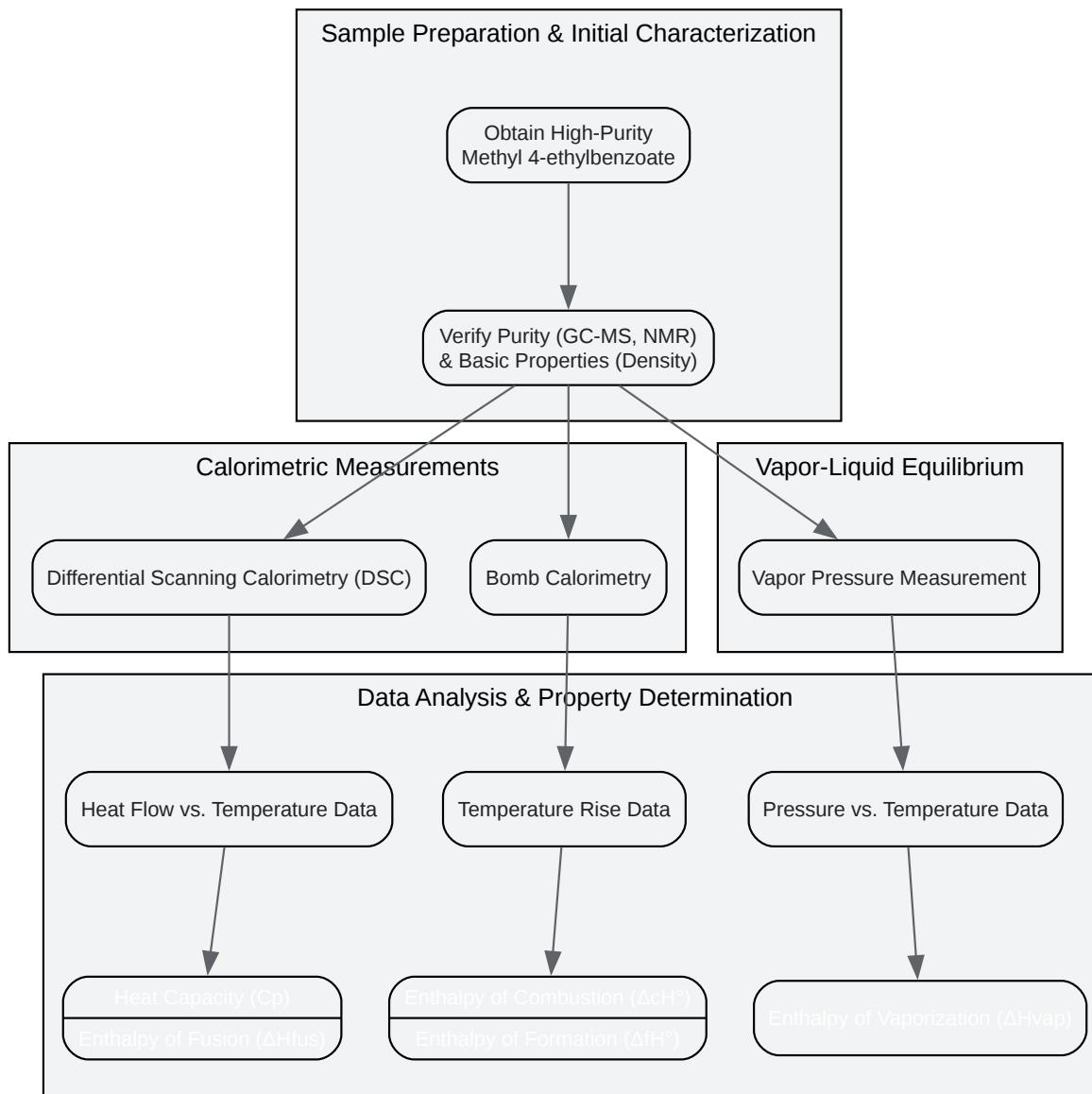
The vapor pressure of a liquid as a function of temperature is a critical thermodynamic property. This can be determined using various static or dynamic methods.[\[14\]](#) A common static method is described below.

Methodology:

- Apparatus Setup: A sample of **methyl 4-ethylbenzoate** is placed in a flask connected to a pressure sensor and a temperature probe. The flask is sealed to create a closed system.[\[15\]](#)
- Equilibration: The flask is immersed in a temperature-controlled water bath. The system is allowed to reach thermal equilibrium, at which point the rate of vaporization equals the rate of condensation.[\[15\]](#)
- Data Collection: The total pressure inside the flask (P_total_) and the temperature of the water bath are recorded. The initial pressure of the air in the flask (P_air_) at the starting temperature is also recorded before significant vaporization occurs.[\[15\]](#)
- Vapor Pressure Calculation: The vapor pressure of the liquid (P_vapor_) at that temperature is calculated by subtracting the partial pressure of the air from the total pressure (P_vapor_ = P_total_ - P_air_).[\[15\]](#)
- Temperature Variation: The temperature of the water bath is systematically varied, and the vapor pressure is measured at each new equilibrium temperature.[\[15\]](#)
- Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation. A plot of ln(P_vapor_) versus 1/T (in Kelvin) yields a straight line, the slope of which is used to calculate the enthalpy of vaporization ($\Delta_{\text{vap}} H$).[\[16\]](#)

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid compound like **methyl 4-ethylbenzoate**.



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